1-ethyl-5-fluoro-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-5-fluoro-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-fluoro-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Ethylation and Phenylethylation: The ethyl and phenylethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-fluoro-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and enzyme functions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide: Lacks the phenylethyl group.
1-ethyl-5-chloro-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide: Chlorine instead of fluorine.
1-methyl-5-fluoro-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide: Methyl instead of ethyl group.
Uniqueness
The presence of both the ethyl and phenylethyl groups, along with the fluorine atom, makes 1-ethyl-5-fluoro-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide unique. These structural features may contribute to its specific biological activity and chemical reactivity.
Properties
Molecular Formula |
C13H16FN3O2S |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-ethyl-5-fluoro-N-(1-phenylethyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H16FN3O2S/c1-3-17-13(14)12(9-15-17)20(18,19)16-10(2)11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3 |
InChI Key |
IXNVJTVQBBRYAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC(C)C2=CC=CC=C2)F |
Origin of Product |
United States |
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